Calcium saccharin
Overview
Description
Calcium Saccharin is a non-nutritive artificial sweetener . It is a benzoic sulfimide that is about 500 times sweeter than sucrose . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, and for masking the bitter taste of some medicines . It appears as white crystals and is odorless .
Molecular Structure Analysis
The molecular formula of Calcium Saccharin is C14-H10-N2-O6-S2.Ca .Chemical Reactions Analysis
Saccharin and its salts are stable in a solid form, while in solution it exhibits high hydrolytic, thermal, and photo stability . Stability is not affected by pH and temperatures, usually encountered in food and beverage manufacturing . Saccharin is decomposed when heated to 380 °C, and all three forms of saccharin emit toxic fumes of nitrogen oxides and sulfur oxides .Physical And Chemical Properties Analysis
Saccharin is a weak organic acid, slightly soluble in water, with a pKa of 1.6 and chemical formula C7H5NO3S . It has a molar mass of 183.2 g/mol and a specific gravity of 0.83 g/cm3 . Sodium saccharin has high solubility in water and because of its ease of production, it is the most generally used salt . Also, calcium saccharin is used in different food applications .Scientific Research Applications
Toxicity and Carcinogenicity : Sodium saccharin has been studied for its chronic toxicity and potential carcinogenicity. Research conducted on rats exposed to sodium saccharin from in utero showed that high doses led to decreased weaning weights and lower average body weights throughout their lives. Notably, a significantly increased incidence of urinary bladder neoplasms was observed in male rats fed 7.5% sodium saccharin, with most malignant neoplasms occurring in this group (Taylor, Weinberger, & Friedman, 1980).
Acceptability and Consumption : A study on rats found that the acceptability of Calcium saccharin (Ca-S) was significantly affected by the order in which different concentrations were presented. Initial consumption was inversely related to concentration, and consumption increased over days directly related to concentration (Cullen, Scarborough, & Stáger, 1970).
Insulin Secretion : Saccharin, including its calcium form, can stimulate insulin secretion dependent on sweet taste receptor (STR) activation and phospholipase C (PLC) signaling. This study found that saccharin ingestion can potentiate insulin secretion through the activation of the canonical STR signaling pathway (Serrano et al., 2022).
Bladder Tumor Promoting Activity : Comparative studies have been conducted on the bladder tumor-promoting activity of sodium saccharin, sodium ascorbate, related acids, and calcium salts in rats. It was found that sodium saccharin had tumor-promoting activity, whereas calcium saccharin showed slight tumor-promoting activity without a dose response (Cohen et al., 1991).
Interaction with Taste Receptors : Saccharin's interaction with sweet taste receptors, including its species-dependent response and interaction with the sweet taste receptor T1R2/T1R3, has been studied. This research revealed multiple and complex interaction modes between saccharin and the sweet taste receptor, indicating a nuanced understanding of saccharin's role in taste modulation (Zhao, Liu, Cui, & Liu, 2021).
Saccharin and Insulin Coma : Research has been conducted on the potentiation of insulin coma by saccharin, indicating that saccharin's interaction with biological systems can be complex and may have implications for its use and understanding in medical contexts (Valenstein & Weber, 1965).
Future Directions
properties
IUPAC Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5NO3S.Ca/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAXKMUGYXKPJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8CaN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021252 | |
Record name | Calcium saccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium saccharin | |
CAS RN |
6485-34-3, 6381-91-5 | |
Record name | Saccharin calcium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium saccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide calcium salt hydrate (2:7) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACCHARIN CALCIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09AW1ODN7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Saccharin calcium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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